Lipophilicity (LogP) Divergence Among Regioisomeric Difluoromethyl Bromobenzenes
The lipophilicity of 1-bromo-2-(difluoromethyl)-4-fluorobenzene, as measured by its calculated XLogP3 value, is 3.300 . This value is notably lower than that of the regioisomer 1-bromo-4-(difluoromethyl)-2-fluorobenzene, which exhibits an XLogP3 of 3.5258 . This difference of -0.23 LogP units indicates a reduced lipophilicity for the target compound, which can translate to improved aqueous solubility and altered membrane permeability profiles in drug development.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.300 |
| Comparator Or Baseline | 1-Bromo-4-(difluoromethyl)-2-fluorobenzene (CAS 1214386-70-5): 3.5258 |
| Quantified Difference | -0.23 LogP units |
| Conditions | Calculated property (XLogP3) from chemical database |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and potentially better oral bioavailability, making the target compound a more favorable starting point for lead optimization in medicinal chemistry.
